ethyl 2-fluoro-4-methyl-3-oxopentanoate
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Overview
Description
Ethyl 2-fluoro-4-methyl-3-oxopentanoate is an organic compound with the molecular formula C8H13FO3. It is a fluorinated ester, which means it contains a fluorine atom attached to an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-fluoro-4-methyl-3-oxopentanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), under controlled conditions. The reaction typically proceeds as follows:
Starting Materials: Ethyl acetoacetate and diethylaminosulfur trifluoride.
Reaction Conditions: The reaction is carried out in an inert solvent, such as dichloromethane, at low temperatures (0-5°C) to prevent side reactions.
Procedure: Ethyl acetoacetate is added to a solution of diethylaminosulfur trifluoride in dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, resulting in higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-4-methyl-3-oxopentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alkoxides can be used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic aqueous solutions.
Major Products
Nucleophilic Substitution: Substituted derivatives with the nucleophile replacing the fluorine atom.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
Ethyl 2-fluoro-4-methyl-3-oxopentanoate has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those requiring fluorinated moieties for enhanced biological activity.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and agrochemicals.
Material Science: It is employed in the development of fluorinated polymers and materials with unique properties, such as increased thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-4-methyl-3-oxopentanoate depends on its specific application. In pharmaceutical research, the fluorine atom can enhance the compound’s metabolic stability and bioavailability by influencing its interaction with biological targets. The ester functional group allows for hydrolysis, releasing the active form of the compound in vivo. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Ethyl 2-fluoro-4-methyl-3-oxopentanoate can be compared to other fluorinated esters and ketones:
Methyl 2-fluoro-3-oxopentanoate: Similar structure but with a methyl ester group instead of an ethyl ester group. It may exhibit different reactivity and physical properties.
Ethyl 4-fluoro-3-oxopentanoate: Similar structure but with the fluorine atom at a different position. This positional isomer may have different chemical and biological properties.
Ethyl 2-fluoro-3-oxopentanoate: Lacks the methyl group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
127224-01-5 |
---|---|
Molecular Formula |
C8H13FO3 |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
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